2-Methoxy-2-methylbut-3-ene
Description
2-Methoxy-2-methylbut-3-ene is a branched unsaturated ether characterized by a methoxy group (-OCH₃) and a methyl substituent on a butene backbone. It has been identified as a volatile organic compound contributing to the aroma profile of fruit wines, particularly those derived from melon by-products, where it was detected at a concentration of 19.62 ± 5.80 µg/L . Its retention index (2085) in gas chromatography-mass spectrometry (GC-MS) highlights its moderate volatility, making it relevant in flavor and fragrance research.
Properties
IUPAC Name |
3-methoxy-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-6(2,3)7-4/h5H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFIDRJBGCIAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339805 | |
| Record name | 1-Butene, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40426-44-6 | |
| Record name | 1-Butene, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methylbut-3-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butene backbone .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the use of specialized catalysts and controlled reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methylbut-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to replace the methoxy group.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Methoxy-2-methylbut-3-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce methoxy and methyl groups into target molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylbut-3-ene involves its ability to participate in various chemical reactions due to the presence of the methoxy and methyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The methoxy group, in particular, can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparison
Ether Derivatives
1-Ethoxy-3-methyl-2-butene Structure: Ethoxy group (-OCH₂CH₃) replaces the methoxy group. CAS: 22094-00-4 . Ethoxy derivatives are often used in synthetic organic chemistry as intermediates for larger molecules .
Alkenes with Methyl Substituents
2-Methyl-2-butene
- Structure : Lacks the methoxy group; a simple branched alkene.
- CAS : 513-35-9 .
- Key Differences : As a pure hydrocarbon, it exhibits higher volatility (lower boiling point) and lower polarity than 2-Methoxy-2-methylbut-3-ene. It is widely used in industrial synthesis, such as polymer production .
Ketone-Containing Analogues
4-Methoxy-3-buten-2-one
- Structure : Features a ketone (-C=O) adjacent to the methoxy group.
- CAS : 3142-72-1 .
- Key Differences : The carbonyl group enhances reactivity in nucleophilic additions and condensations. This compound is utilized in heterocyclic synthesis and pharmaceutical research .
1-(2-Hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one Structure: Aromatic ring with hydroxyl and methoxy groups, conjugated to a methyl-substituted enone. Key Differences: The aromatic system and enone functionality enable UV absorption and participation in cycloaddition reactions. Such compounds are studied for their biological activity and photophysical properties .
Physicochemical and Functional Properties
The table below summarizes key attributes of this compound and its analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
